molecular formula C6H5ClIN B1317141 2-Chloro-6-iodoaniline CAS No. 84483-28-3

2-Chloro-6-iodoaniline

Cat. No.: B1317141
CAS No.: 84483-28-3
M. Wt: 253.47 g/mol
InChI Key: UTFIHWOTCWJTGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-iodoaniline can be synthesized through several methods. One common approach involves the iodination of 2-chloroaniline. This can be achieved by reacting 2-chloroaniline with iodine monochloride (ICl) in the presence of acetic acid . The reaction proceeds as follows:

C6H4ClNH2+IClC6H4ClINH2+HCl\text{C}_6\text{H}_4\text{ClNH}_2 + \text{ICl} \rightarrow \text{C}_6\text{H}_4\text{ClI}\text{NH}_2 + \text{HCl} C6​H4​ClNH2​+ICl→C6​H4​ClINH2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the amino group to form amines.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-6-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodoaniline involves its interaction with various molecular targets. The presence of chlorine and iodine atoms makes it a versatile compound for electrophilic and nucleophilic reactions. These reactions can modify the compound’s structure, leading to different biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodoaniline
  • 2-Chloro-5-iodoaniline
  • 3-Chloro-4-iodoaniline

Uniqueness

2-Chloro-6-iodoaniline is unique due to the specific positions of the chlorine and iodine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers .

Properties

IUPAC Name

2-chloro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFIHWOTCWJTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70529213
Record name 2-Chloro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84483-28-3
Record name 2-Chloro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-iodoaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the reactivity of 2-Chloro-6-iodoaniline based on the research paper?

A1: The research paper [] highlights a key reaction involving this compound: its reductive deamination to form 1-Bromo-3-chloro-5-iodobenzene. This reaction utilizes isoamyl nitrite in N,N-dimethylformamide and demonstrates the susceptibility of the amino group in this compound to undergo diazotization followed by reduction. This information is valuable for researchers exploring further synthetic modifications of this compound.

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